ML314

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

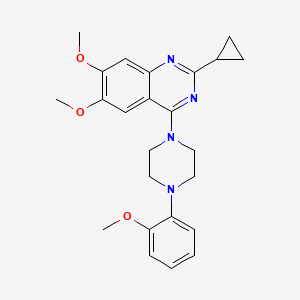

ML314 ist ein gehirndurchdringender, nicht-peptidischer β-Arrestin-gebundener Agonist des Neurotensin-Rezeptors 1 (NTR1). Es zeigt ein volles Agonistverhalten gegenüber NTR1 und Selektivität gegenüber dem Neurotensin-Rezeptor 2 (NTR2) und dem G-Protein-gekoppelten Rezeptor 35 (GPR35). Diese Verbindung ist bedeutsam im Studium der Neurotensin-Rezeptoren, die an verschiedenen physiologischen Prozessen beteiligt sind, einschließlich der Schmerzmodulation, der Thermoregulation und der Regulation der Dopaminwege .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere wichtige Schritte. Einer der primären Synthesewege beinhaltet die Reaktion von Methyl-2-amino-4,5-dimethoxybenzoat mit Cyclopropylcarbonitril in Gegenwart von Salzsäure in 1,4-Dioxan. Die resultierende Mischung wird 15 Stunden lang auf 100 °C erhitzt .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet die Synthese der Verbindung typischerweise Standardtechniken der organischen Synthese, einschließlich der Verwendung von Hochdurchsatz-Screening und medizinisch-chemischer Optimierung, um ihre pharmakokinetischen Eigenschaften zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML314 involves several key steps. One of the primary synthetic routes includes the reaction of methyl 2-amino-4,5-dimethoxybenzoate with cyclopropyl carbonitrile in the presence of hydrochloric acid in 1,4-dioxane. The resulting mixture is heated to 100°C for 15 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening and medicinal chemistry optimization to enhance its pharmacokinetic properties .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML314 unterliegt aufgrund seines Chinazolin-Gerüsts hauptsächlich Substitutionsreaktionen. Es beteiligt sich unter Standardbedingungen nicht signifikant an Oxidations- oder Reduktionsreaktionen .

Häufige Reagenzien und Bedingungen

Reagenzien: Cyclopropylcarbonitril, Methyl-2-amino-4,5-dimethoxybenzoat, Salzsäure, 1,4-Dioxan.

Bedingungen: Erhitzen auf 100 °C für längere Zeiträume (z. B. 15 Stunden).

Hauptprodukte

Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)chinazolin .

Wissenschaftliche Forschungsanwendungen

ML314 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeugverbindung eingesetzt, um den Neurotensin-Rezeptor 1 und seine gebundenen Signalwege zu untersuchen.

Biologie: Untersucht wegen seiner Rolle bei der Modulation des Neurotensin-Rezeptors 1, der an verschiedenen physiologischen Prozessen beteiligt ist.

Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von Krankheiten wie Schmerzen, Schizophrenie, Fettleibigkeit, Sucht und bestimmten Krebsarten erforscht

Wirkmechanismus

This compound wirkt als β-Arrestin-gebundener Agonist des Neurotensin-Rezeptors 1. Es aktiviert selektiv β-Arrestin-Signalwege, ohne den Gq-Signalweg zu stimulieren. Diese selektive Aktivierung führt zu unterschiedlichen biochemischen und funktionellen Folgen, die möglicherweise physiologische Vorteile gegenüber traditionellen Agonisten bieten, die beide Signalwege aktivieren .

Wirkmechanismus

ML314 functions as a β-arrestin-biased agonist of the neurotensin receptor 1. It selectively activates β-arrestin pathways without stimulating the Gq pathway. This selective activation leads to distinct biochemical and functional consequences, potentially offering physiological advantages over traditional agonists that activate both pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SR142948A: Ein Neurotensin-Rezeptor-Antagonist, der die Wirkungen von ML314 dosisabhängig blockiert.

Einzigartigkeit von this compound

This compound ist einzigartig aufgrund seines β-Arrestin-gebundenen Agonismus, der eine selektive Aktivierung spezifischer Signalwege ermöglicht. Diese Verzerrung kann zu weniger Nebenwirkungen und verbesserten therapeutischen Profilen im Vergleich zu nicht-gebundenen Agonisten führen .

Eigenschaften

IUPAC Name |

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEOAXMICIJCQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does ML314 interact with the neurotensin receptor 1 (NTR1), and what are the downstream effects of this interaction?

A1: this compound acts as a β-arrestin biased agonist of NTR1. [] This means that it binds to NTR1 and preferentially activates the β-arrestin signaling pathway over the traditional G protein-coupled pathway. [] Unlike traditional NTR1 agonists that induce calcium mobilization, this compound does not elicit a significant response in calcium mobilization assays. [] This suggests that its therapeutic effects are mediated through β-arrestin signaling. []

Q2: What is known about the structure-activity relationship (SAR) of this compound?

A2: While the provided abstract does not detail specific SAR studies, it mentions that this compound was discovered through medicinal chemistry optimization following a high-throughput screening campaign. [] This implies that modifications to the structure of initial screening hits were made to enhance their potency, selectivity, or other desirable properties. Further research exploring the SAR of this compound would be valuable to understand the structural features essential for its activity and to guide the development of novel NTR1-targeting compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(3,5-dimethoxyphenyl)methoxy]-1H-indol-3-yl]acetic acid](/img/structure/B609060.png)

![[2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]-2-oxoethyl]-triphenylphosphanium;chloride](/img/structure/B609067.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)

![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)

![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B609081.png)